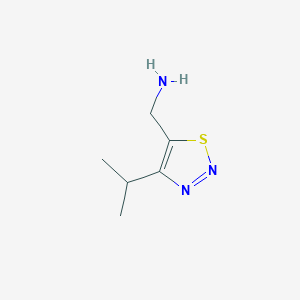

(4-Isopropyl-1,2,3-thiadiazol-5-yl)methanamine

Description

BenchChem offers high-quality (4-Isopropyl-1,2,3-thiadiazol-5-yl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Isopropyl-1,2,3-thiadiazol-5-yl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

(4-propan-2-ylthiadiazol-5-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3S/c1-4(2)6-5(3-7)10-9-8-6/h4H,3,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDQSJMPKMIGWHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(SN=N1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Engineering Heterocyclic Scaffolds: A Technical Guide to the Synthesis and Properties of (4-Isopropyl-1,2,3-thiadiazol-5-yl)methanamine

Executive Summary & Structural Rationale

In the landscape of modern medicinal chemistry and agrochemical development, the 1,2,3-thiadiazole core has emerged as a privileged heterocyclic scaffold. Recognized for its bioisosterism with pyrimidines and its potent role as a plant activator in systemic acquired resistance (SAR), this sulfur-nitrogen heterocycle offers unique electronic and spatial properties.

(4-Isopropyl-1,2,3-thiadiazol-5-yl)methanamine (CAS: 1048922-63-9) represents a highly specialized derivative within this class. As a Senior Application Scientist, I approach this molecule not just as a chemical structure, but as a highly tunable functional system. The strategic placement of an isopropyl group at the C4 position and a methanamine moiety at the C5 position is a deliberate design choice aimed at balancing lipophilicity, steric accessibility, and aqueous bioavailability.

This whitepaper provides an in-depth analysis of the compound's physicochemical properties, details a self-validating synthetic methodology grounded in the [1], and explores its formulation potential.

Physicochemical Profiling & Substituent Causality

To understand the behavior of (4-Isopropyl-1,2,3-thiadiazol-5-yl)methanamine, we must analyze its quantitative properties and compare its structural features against its analogs.

Core Quantitative Data

The baseline properties of the compound dictate its handling and formulation strategies, as verified by commercial standards from [2].

| Property | Value / Description |

| Chemical Name | 1-(4-isopropyl-1,2,3-thiadiazol-5-yl)methanamine |

| CAS Number | 1048922-63-9 |

| Linear Formula | C₆H₁₁N₃S |

| Molecular Weight | 157.24 g/mol |

| InChI Key | IDQSJMPKMIGWHP-UHFFFAOYSA-N |

| Typical Purity | ≥ 90% - 95% (Commercial Grade) |

| Physical State | Liquid / Low-melting solid (Free base form) |

Substituent Effects: The Isopropyl Advantage

The choice of the C4 substituent fundamentally alters the molecule's reactivity and solubility. As documented in comparative studies of thiadiazole derivatives by [3], the isopropyl group offers distinct advantages over other alkyl or cycloalkyl groups.

| Substituent at C4 | Molecular Weight | Steric Profile | Solubility & Reactivity Implications |

| Methyl | 129.18 g/mol | Minimal | Baseline reactivity; highly polar, lower membrane permeability. |

| Cyclopropyl | 155.22 g/mol | High steric strain | sp²-like carbon character delocalizes electron density into the thiadiazole ring, altering electrophilicity. |

| Isopropyl | 157.24 g/mol | Branched alkyl | Reduced steric hindrance compared to cyclopropyl; optimal lipophilicity for non-polar solvent solubility. |

Causality of Design: The isopropyl group acts as an electron-donating moiety via hyperconjugation, stabilizing the electron-deficient 1,2,3-thiadiazole ring. Unlike the cyclopropyl group, which introduces rigid steric strain, the rotational freedom of the isopropyl branch enhances the molecule's solubility in organic media during synthesis while maintaining a favorable partition coefficient (LogP) for biological membrane traversal.

Synthetic Methodology: A Self-Validating Protocol

The synthesis of 1,2,3-thiadiazoles requires strict regiocontrol. The most robust method is the Hurd-Mori reaction, which utilizes thionyl chloride to cyclize a hydrazone intermediate. Recent advances in this methodology emphasize the importance of leaving group dynamics and chemoselective reduction, as highlighted by [4].

Workflow Visualization

Synthetic workflow for (4-Isopropyl-1,2,3-thiadiazol-5-yl)methanamine via Hurd-Mori cyclization.

Step-by-Step Experimental Protocol

Phase 1: Tosylhydrazone Formation

-

Procedure: Dissolve ethyl 4-methyl-3-oxopentanoate (1.0 eq) and p-toluenesulfonylhydrazide (1.05 eq) in anhydrous methanol. Reflux at 60°C for 4 hours. Cool to 0°C to precipitate the product.

-

Causality: p-Toluenesulfonylhydrazide is specifically chosen over simple hydrazine. The bulky, electron-withdrawing tosyl group prevents premature side reactions and acts as an exceptional leaving group during the subsequent thionyl chloride-mediated ring closure.

-

Self-Validation: Monitor via TLC (Hexanes:EtOAc 3:1). The product will appear as a distinct, UV-active spot. Complete consumption of the starting keto-ester validates progression.

Phase 2: Hurd-Mori Cyclization

-

Procedure: Suspend the tosylhydrazone in anhydrous dichloromethane (DCM) at 0°C. Dropwise, add thionyl chloride (SOCl₂, 3.0 eq). Allow the mixture to warm to room temperature and stir for 12 hours. Quench carefully with saturated NaHCO₃.

-

Causality: SOCl₂ serves a dual purpose: it acts as the electrophilic sulfur source and the dehydrating agent. The reaction proceeds via a sulfinyl chloride intermediate, which undergoes intramolecular cyclization driven by the expulsion of HCl, SO₂, and the tosyl anion.

-

Self-Validation: ¹³C-NMR of the purified organic layer must reveal the characteristic thiadiazole C5 and C4 quaternary carbons at approximately 160 ppm and 140 ppm, respectively. The absence of the hydrazone N-H stretch (~3200 cm⁻¹) in IR spectroscopy confirms ring closure.

Phase 3: Ester Reduction

-

Procedure: Dissolve the resulting ethyl 4-isopropyl-1,2,3-thiadiazole-5-carboxylate in anhydrous THF. Cool to 0°C and slowly add Lithium Aluminum Hydride (LiAlH₄, 1.2 eq). Stir for 2 hours, then quench using the Fieser method (n mL H₂O, n mL 15% NaOH, 3n mL H₂O).

-

Causality: LiAlH₄ is required to fully reduce the ester to a primary alcohol. Strict temperature control (0°C) is critical; elevated temperatures risk reductive cleavage of the sensitive nitrogen-sulfur bonds within the thiadiazole core.

Phase 4: Azidation and Staudinger Reduction

-

Procedure:

-

React the alcohol with Methanesulfonyl chloride (MsCl) and Triethylamine (Et₃N) in DCM at 0°C to form the mesylate.

-

Displace the mesylate with Sodium Azide (NaN₃) in DMF at 60°C.

-

Treat the resulting azide with Triphenylphosphine (PPh₃) in THF/H₂O to yield the final methanamine.

-

-

Causality: Direct amination of the alcohol is thermodynamically unfavorable. Mesylation creates a superior leaving group for SN2 displacement. For the final reduction, catalytic hydrogenation (e.g., H₂ over Pd/C) is strictly prohibited . The sulfur atom in the 1,2,3-thiadiazole ring will irreversibly poison the palladium catalyst, and the ring itself may undergo hydrogenolysis. The Staudinger reduction (PPh₃/H₂O) provides a mild, chemoselective alternative that exclusively reduces the azide while leaving the heterocyclic core intact.

-

Self-Validation: IR spectroscopy is the definitive quality control tool here. The intermediate azide will show a massive, sharp stretching band at ~2100 cm⁻¹. The complete disappearance of this band, coupled with a positive (purple) ninhydrin stain on TLC, guarantees total conversion to the primary amine.

Pharmacokinetic Optimization: Salt Formation

In its free base form, (4-Isopropyl-1,2,3-thiadiazol-5-yl)methanamine is highly lipophilic, which presents challenges for aqueous assay screening and in vivo bioavailability. To engineer a field-ready compound, the primary amine must be leveraged to form a stable salt.

Pharmacokinetic optimization pathway via hydrochloride salt formation for enhanced solubility.

By bubbling anhydrous HCl gas through a diethyl ether solution of the free base, the compound precipitates as 1-(4-isopropyl-1,2,3-thiadiazol-5-yl)methanamine hydrochloride . This transformation drastically lowers the partition coefficient, allowing the compound to dissolve readily in physiological buffers (pH 7.4) while retaining the lipophilic isopropyl moiety required for target protein pocket binding or cellular membrane penetration.

References

The Role of the Isopropyl Group in Thiadiazole Pharmacophore Activity: A Mechanistic and Methodological Guide

Executive Summary

The thiadiazole ring—specifically the 1,2,4-thiadiazole and 1,3,4-thiadiazole isomers—is a highly privileged heterocyclic scaffold in modern medicinal chemistry. Recognized for its mesoionic nature, metabolic stability, and bioisosteric equivalence to pyrimidines and oxadiazoles, the thiadiazole core provides a robust foundation for drug design[1][2]. However, the true pharmacological selectivity and potency of these molecules are heavily dictated by their peripheral substituents.

This technical whitepaper explores the critical role of the isopropyl group when conjugated to the thiadiazole pharmacophore. By acting as a precise steric and lipophilic modulator, the branched isopropyl moiety enhances target engagement across diverse biological landscapes, including kinase inhibition, carbonic anhydrase modulation, and antimicrobial efficacy[3][4][5].

Mechanistic Role of the Isopropyl Substituent

The addition of an isopropyl group to a thiadiazole core is not merely a structural afterthought; it is a calculated modification that alters the molecule's physicochemical and spatial properties.

Steric Bulk and Hydrophobic Pocket Engagement

The isopropyl group is moderately bulky and highly lipophilic. In the context of enzyme inhibition, this branched alkyl chain is perfectly sized to occupy specific hydrophobic sub-pockets within target active sites[6].

-

Carbonic Anhydrase II (CA-II): In the inhibition of hCA-II, the isopropyl group on the thiadiazole ring engages in critical van der Waals interactions with nonpolar residues such as Leu198 and Val121. This hydrophobic anchoring stabilizes the inhibitor within the active site, significantly lowering the Ki compared to unsubstituted or straight-chain analogs[4].

-

Kinase Inhibition (CDK2 / B-Raf): For intracellular kinases, the isopropyl group enhances binding to the highly conserved hydrophobic regions of the ATP-binding cleft, driving competitive inhibition[3][7].

Lipophilicity (LogP) and Membrane Permeability

The mesoionic nature of the thiadiazole ring offers a balance of hydrophilicity and lipophilicity, but targeting intracellular pathogens or oncogenic kinases requires enhanced membrane permeability[2]. The isopropyl group increases the overall partition coefficient (LogP) of the molecule without introducing the excessive steric hindrance seen with larger groups (e.g., tert-butyl or cyclopentyl). In benzimidazole-thiadiazole hybrids, N-isopropyl substitution yielded superior antibacterial and antifungal activity against C. albicans compared to N-propyl or N-isobutyl variants, demonstrating that the isopropyl group provides the optimal lipophilic window for cellular entry[5].

Diagram 1: Structural contributions of the isopropyl-thiadiazole pharmacophore to target engagement.

Target-Specific Activity Profiles (Quantitative Summary)

The structural advantages of the isopropyl-thiadiazole scaffold translate directly into measurable biological efficacy. The table below synthesizes the in vitro activity of various isopropyl-substituted thiadiazole derivatives across multiple therapeutic domains[5][6][7][8].

| Compound / Derivative Class | Primary Target / Organism | Biological Effect (IC50 / MIC) | Mechanistic Role of Isopropyl Group |

| 1,3,4-Thiadiazole-thiazolidinone | Carbonic Anhydrase II (CA-II) | IC50 = 109 - 137 μM | Hydrophobic pocket binding (Leu198/Val121) |

| Benzimidazole-thiadiazole hybrid | Candida albicans (Fungus) | MIC = 3.90 μg/mL | Optimal membrane permeation & steric fit |

| 1,3,4-Thiadiazole B-Raf/VEGFR-2 | MDA-MB-231 (Breast Cancer) | IC50 = 9.66 μM | Enhanced lipophilicity for cellular entry |

| 5-Amino-3-isopropyl-1,2,4-thiadiazole | CDK2 Kinase | High affinity (Predicted) | Steric fit in the hydrophobic ATP cleft |

Experimental Protocols & Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Causality is explicitly stated so researchers understand why specific conditions are enforced.

Protocol 1: Synthesis of 5-Amino-3-isopropyl-1,2,4-thiadiazole via Oxidative Cyclization

This protocol is based on the foundational oxidative cyclization method pioneered by J. Goerdeler, utilizing an amidine derivative[9].

Rationale & Causality: The synthesis relies on the in-situ generation of an N-haloamidine. Because this intermediate is highly reactive, the temperature must be strictly controlled at 0°C to prevent runaway exothermic degradation. Sodium methoxide is used rather than a weaker base to ensure complete deprotonation of the amidine hydrochloride salt, freeing the amine for electrophilic attack by bromine.

Step-by-Step Methodology:

-

Preparation of Free Base: Dissolve isobutyramidine hydrochloride (1.0 eq) in anhydrous methanol. Cool the reaction vessel in an ice-salt bath to exactly 0°C.

-

Base Addition: Carefully add a freshly prepared solution of sodium methoxide (1.1 eq) in anhydrous methanol. Validation step: The dissolution of the salt and slight cloudiness indicates the successful formation of the free amidine base.

-

Oxidation: Simultaneously add bromine (1.05 eq) and additional sodium methoxide dropwise from separate addition funnels. Maintain the addition rate to keep the temperature below 5°C. Causality: Bromine acts as the electrophilic oxidant to generate the reactive N-haloamidine.

-

Cyclization: Once the bromine addition is complete (indicated by the decolorization of the reaction mixture), add potassium thiocyanate (KSCN) (1.2 eq). Causality: KSCN acts as the nucleophile, providing the sulfur and carbon required to close the 5-membered thiadiazole ring.

-

Isolation: Stir at room temperature for 12 hours. Filter the inorganic salts, evaporate the methanol under reduced pressure, and extract the solid residue using Soxhlet extraction with dichloromethane to yield the pure 5-Amino-3-isopropyl-1,2,4-thiadiazole[9].

Diagram 2: Step-by-step oxidative cyclization workflow for isopropyl-thiadiazole synthesis.

Protocol 2: Carbonic Anhydrase II (CA-II) Electrometric Inhibition Assay

To evaluate the efficacy of isopropyl-thiadiazole derivatives as CA-II inhibitors, an electrometric method is utilized[10].

Rationale & Causality: Carbonic anhydrase catalyzes the hydration of CO2 to bicarbonate ( HCO3− ) and a free proton ( H+ ). By using CO2 -saturated water as the substrate, the enzymatic activity can be directly quantified by measuring the rate of pH drop. This system is self-validating: a baseline pH drop must be established without the inhibitor to confirm enzyme viability before introducing the thiadiazole compound.

Step-by-Step Methodology:

-

Buffer Preparation: Prepare 6 mL of reaction buffer (20 mM TRIS-HCl, pH 8.5). Maintain the buffer strictly on ice (0-4°C) to maximize CO2 solubility and stabilize the enzyme.

-

Enzyme Validation (Control): Add purified hCA-II enzyme to the buffer. Rapidly inject 4 mL of freshly prepared CO2 -saturated water. Monitor the time taken for the pH to drop from 8.5 to 6.5 using a highly sensitive pH electrode. Validation: A rapid pH drop confirms active enzyme.

-

Inhibitor Incubation: In a fresh reaction vessel, pre-incubate the hCA-II enzyme with varying concentrations of the isopropyl-thiadiazole derivative (e.g., 10 μM to 150 μM) for 15 minutes at 4°C. Causality: Pre-incubation allows the isopropyl group to fully engage the hydrophobic pocket (Leu198/Val121) and reach binding equilibrium.

-

Assay Execution: Inject the CO2 -saturated water into the inhibited enzyme solution. Record the time required for the pH to drop from 8.5 to 6.5.

-

Data Analysis: Calculate the IC50 by plotting the prolonged reaction times (inhibition percentage) against the logarithmic concentration of the thiadiazole derivative.

Conclusion

The isopropyl group is a highly strategic functional moiety in the optimization of the thiadiazole pharmacophore. By precisely modulating lipophilicity and providing the exact steric bulk required to engage hydrophobic target pockets, isopropyl-thiadiazole derivatives demonstrate remarkable versatility as kinase inhibitors, carbonic anhydrase modulators, and antimicrobial agents. Future drug discovery efforts should continue to leverage this specific substitution pattern to optimize the pharmacokinetic and pharmacodynamic profiles of novel heterocyclic therapeutics.

Sources

- 1. arjonline.org [arjonline.org]

- 2. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Exploring heterocyclic scaffolds in carbonic anhydrase inhibition: a decade of structural and therapeutic insights - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06290F [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Crystal Structure of a Highly Thermostable α-Carbonic Anhydrase from Persephonella marina EX-H1 - PMC [pmc.ncbi.nlm.nih.gov]

The Isopropyl-Thiadiazole Scaffold in Drug Discovery: From Foundational Chemistry to the Sulfonylurea Revolution

Executive Summary

Thiadiazoles represent a privileged class of five-membered heterocyclic pharmacophores. Among the isomeric forms, the 1,2,4- and 1,3,4-thiadiazole scaffolds have profoundly shaped modern medicinal chemistry. The strategic addition of an isopropyl group (–CH(CH3)2) to these rings introduces critical steric bulk and lipophilicity, dramatically altering target binding affinity and metabolic stability. This technical guide explores the historical milestones, foundational synthesis, and self-validating experimental protocols surrounding isopropyl-substituted thiadiazoles.

A Serendipitous Milestone: IPTD and the Birth of Sulfonylureas

The history of the isopropyl-thiadiazole scaffold is inextricably linked to one of the most significant serendipitous discoveries in pharmacology. In 1942, during the treatment of typhoid fever, the compound 2-(p-aminobenzenesulphonamido)-5-isopropyl-1,3,4-thiadiazole (IPTD) was administered to patients in a clinical trial (1)[1]. Clinicians, led by Marcel Janbon, observed that patients treated with high doses of IPTD suffered from acute and prolonged hypoglycemia, which was sometimes fatal[1].

Subsequent investigations by Auguste Loubatières revealed the causality behind this adverse effect: IPTD was not merely a toxic anomaly but a potent insulin secretagogue. The isopropyl-thiadiazole moiety facilitated binding to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K_ATP) channels on pancreatic beta cells. This blockade prevents potassium efflux, leading to membrane depolarization, calcium influx, and the subsequent exocytosis of insulin. This discovery birthed the entire class of sulfonylurea antidiabetic drugs, transitioning from IPTD to first-generation agents like carbutamide and tolbutamide[1].

Mechanism of IPTD-induced insulin exocytosis via K_ATP channel blockade.

Foundational Chemistry: Synthesis of Isopropyl-Thiadiazoles

While the 1,3,4-thiadiazole isomer gained fame through IPTD, the 1,2,4-thiadiazole isomer became a cornerstone of synthetic exploration. The seminal work on 5-amino-3-alkyl-1,2,4-thiadiazoles was published by German chemist Joachim Goerdeler in 1954 in Chemische Berichte (2). Goerdeler established a highly efficient oxidative cyclization method utilizing N-haloamidines and thiocyanates (3)[3].

The synthesis of 5-amino-3-isopropyl-1,2,4-thiadiazole relies on this foundational protocol. The reaction begins with isobutyramidine, which undergoes N-halogenation to form a highly electrophilic N-bromoamidine intermediate. The addition of potassium thiocyanate (KSCN) introduces a nucleophilic sulfur that attacks the amidine carbon, followed by spontaneous ring closure to yield the 1,2,4-thiadiazole core (4)[4]. The isopropyl substitution at the 3-position sterically shields the ring, stabilizing it against oxidative and reductive degradation compared to the unsubstituted parent compound[3].

Goerdeler's oxidative cyclization workflow for 1,2,4-thiadiazole synthesis.

Quantitative Data & Physicochemical Profiling

To contextualize the utility of these scaffolds in drug design, the physicochemical properties are summarized below. The presence of the isopropyl group significantly enhances the lipophilicity (LogP) of the core, which is crucial for cellular permeability.

Table 1: Comparative Physicochemical Properties of Isopropyl-Thiadiazole Scaffolds

| Property | 5-Amino-3-isopropyl-1,2,4-thiadiazole | IPTD (Historical Drug) |

| Molecular Formula | C5H9N3S | C11H14N4O2S2 |

| Molecular Weight | 143.21 g/mol | 298.38 g/mol |

| Predicted pKa (Base) | ~4.46 (Weak Base)[5] | ~5.2 (Sulfonamide) |

| LogP (Predicted) | ~1.2 | ~2.5 |

| Hydrogen Bond Donors | 1 (-NH2) | 2 (-NH2, -SO2NH-) |

| Hydrogen Bond Acceptors | 3 (N, N, S) | 6 |

| Primary Utility | Kinase inhibitor scaffold, intermediate | First-in-class K_ATP channel blocker |

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must be self-validating. The following methodologies incorporate built-in validation checkpoints to ensure data integrity and explain the causality behind the chemical choices.

Protocol A: Synthesis of 5-Amino-3-isopropyl-1,2,4-thiadiazole

Objective: To synthesize the target compound via Goerdeler's oxidative cyclization.

-

Amidine Free-Basing: Dissolve isobutyramidine hydrochloride (1.0 eq) in anhydrous methanol at 0°C. Add sodium methoxide (1.05 eq) dropwise.

-

Causality: Free-basing is required to make the nitrogen nucleophilic enough for halogenation.

-

Validation Checkpoint: Verify the precipitation of NaCl; centrifuge and retain the supernatant to ensure complete free-basing.

-

-

N-Halogenation: Simultaneously add bromine (1.0 eq) and a secondary equivalent of sodium methoxide (1.0 eq) over 30 minutes, maintaining the temperature below 5°C[4].

-

Causality: The low temperature prevents the thermal degradation of the highly reactive N-bromoamidine intermediate and minimizes over-halogenation.

-

Validation Checkpoint: The solution must maintain a pale yellow color; a persistent deep orange indicates unreacted bromine, requiring an immediate adjustment of the methoxide addition rate.

-

-

Oxidative Cyclization: Add potassium thiocyanate (1.2 eq) dissolved in methanol to the in-situ generated N-bromoamidine. Stir at room temperature for 4 hours.

-

Causality: The thiocyanate anion provides a highly nucleophilic sulfur atom that selectively attacks the electrophilic amidine carbon, driving the thermodynamically favorable ring closure.

-

-

Isolation & Validation: Concentrate the mixture under reduced pressure, resuspend in ethyl acetate, and wash with distilled water to remove inorganic salts. Perform LC-MS on the organic layer.

-

Self-Validation: The presence of a dominant molecular ion peak at m/z 144.05 [M+H]+ confirms the formation of the 1,2,4-thiadiazole ring.

-

Protocol B: In Vitro Patch-Clamp Assay for K_ATP Channel Inhibition

Objective: To quantify the insulin secretagogue activity of isopropyl-thiadiazole derivatives (IPTD analogs).

-

Cell Preparation: Culture isolated murine pancreatic beta cells or INS-1E cells in RPMI-1640 medium.

-

Electrophysiology Setup: Utilize the whole-cell patch-clamp configuration.

-

Causality: The pipette solution must contain 0.1 mM ATP. ATP is required to maintain the basal closure rate of K_ATP channels; omitting it would cause artificial channel run-down, leading to false-positive blockade readings.

-

-

Compound Application: Perfuse the cells with the isopropyl-thiadiazole test compound (e.g., 10 µM) and record outward K+ currents.

-

Self-Validating Controls:

-

Positive Control: Tolbutamide (100 µM) must demonstrate >80% reduction in outward K+ current.

-

Negative/Reversal Control: Following compound blockade, perfuse with Diazoxide (200 µM), a known K_ATP channel opener.

-

Validation Checkpoint: If the current does not recover upon Diazoxide application, the blockade is non-specific or cell viability is compromised, invalidating the experimental run.

-

Conclusion

From the serendipitous clinical discovery of IPTD to the precise synthetic methodologies pioneered by Goerdeler, isopropyl-substituted thiadiazoles represent a masterclass in drug discovery. The isopropyl group is not merely a structural appendage; it is a critical modulator of pharmacokinetics, steric protection, and target engagement. By employing rigorous, self-validating protocols, modern researchers can continue to mine this privileged scaffold for novel kinase inhibitors, antimicrobial agents, and metabolic modulators.

References

-

Jadhav, P. B. "Classification of Antidiabetic agents." SlideShare, 2023. URL: [Link]

-

MDPI. "5-Amino-3-methyl-1,2,4-thiadiazole." Molbank, 2018. URL:[Link]

-

Thieme Connect. "Product Class 10: 1,2,4-Thiadiazoles." Science of Synthesis, 2004. URL:[Link]

Sources

Engineering Next-Generation Agrochemicals: The Role of (4-Isopropyl-1,2,3-thiadiazol-5-yl)methanamine in Targeted Plant Defense

Executive Summary

The development of modern agrochemicals is increasingly shifting from broad-spectrum biocides to highly targeted, resistance-inducing elicitors. The 1,2,3-thiadiazole heterocycle is a privileged scaffold in this domain, serving as the core pharmacophore for commercialized plant activators like Tiadinil and Isotianil.

(4-Isopropyl-1,2,3-thiadiazol-5-yl)methanamine (CAS: 1048922-63-9) represents a highly versatile, next-generation building block for agrochemical discovery. By replacing the traditional 4-methyl group with a bulkier, more lipophilic 4-isopropyl moiety, and featuring a highly reactive 5-methanamine handle, this compound offers unique steric and electronic properties. This technical guide explores the mechanistic rationale, biological targets, and self-validating experimental workflows for utilizing this compound in the synthesis of novel fungicides and Systemic Acquired Resistance (SAR) inducers.

Mechanistic Rationale & Target Biology

Systemic Acquired Resistance (SAR) Activation

Unlike traditional fungicides that directly target pathogen viability, plant defense elicitors activate the host's innate immune system. 1,2,3-thiadiazole derivatives are known to trigger Systemic Acquired Resistance (SAR), providing long-lasting, broad-spectrum protection[1].

The active metabolite of Tiadinil, 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (SV-03), has been shown to induce SAR by acting downstream of Salicylic Acid (SA) accumulation but upstream of NPR1 (Non-expresser of PR genes 1)[2]. The structural shift to a 4-isopropyl analog theoretically enhances cuticular wax penetration due to an increased partition coefficient (LogP). Furthermore, the +I (inductive) electron-donating effect of the isopropyl group alters the electron density of the thiadiazole ring, potentially improving binding affinity to downstream regulatory targets in the NPR1 complex.

Direct Fungicidal Mechanisms

Beyond SAR, specific functionalizations of the 1,2,3-thiadiazole core exhibit direct fungicidal activity. Recent proteomic and transcriptomic studies have identified that certain thiadiazole derivatives act via:

-

RNA Polymerase-I Inhibition: Blocking rRNA synthesis in Oomycetes (e.g., Phytophthora spp.)[3].

-

Pyruvate Kinase (PK) Targeting: Disrupting high-energy phosphate transfer in pathogenic fungi like Botrytis cinerea, leading to ATP depletion and mycelial growth inhibition[4].

Pathway Visualization

The following diagram illustrates the dual-action pathway of 1,2,3-thiadiazole elicitors, highlighting the critical SA-independent bypass mechanism.

Fig 1: SAR signaling pathway activated by 1,2,3-thiadiazole elicitors.

Experimental Protocols: Synthesis & Validation

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every critical step includes an internal control or analytical checkpoint to confirm causality and prevent false positives.

Protocol A: Combinatorial Synthesis of Amide Derivatives

The primary methanamine group of (4-Isopropyl-1,2,3-thiadiazol-5-yl)methanamine is a highly reactive nucleophile, making it ideal for synthesizing diverse amide, urea, or sulfonamide libraries[5].

-

Reaction Setup: Dissolve 1.0 eq of (4-Isopropyl-1,2,3-thiadiazol-5-yl)methanamine in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

-

Causality: Anhydrous conditions prevent the competitive hydrolysis of the incoming acyl chloride.

-

-

Base Addition: Add 2.0 eq of Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA).

-

Causality: The base acts as an acid scavenger, neutralizing the HCl byproduct to prevent the protonation of the methanamine, which would otherwise kill its nucleophilicity.

-

-

Electrophile Coupling: Dropwise add 1.1 eq of the chosen substituted benzoyl chloride at 0°C, then allow to warm to room temperature.

-

Self-Validation (Reaction Monitoring): Monitor via Thin Layer Chromatography (TLC). The disappearance of the ninhydrin-positive primary amine spot confirms complete conversion.

-

Purification & Verification: Quench with saturated NaHCO3, extract with DCM, and purify via flash chromatography. Validate the final structure using LC-MS (confirming the [M+H]+ ion) and 1H-NMR (confirming the disappearance of the -NH2 protons and the presence of the amide -NH- proton).

Protocol B: In Planta SAR Validation Assay

To prove that a newly synthesized derivative acts as a true SAR elicitor rather than a direct biocide, it must be tested in a controlled plant model[2].

-

Plant Preparation: Cultivate both Wild-Type (WT) Nicotiana tabacum (tobacco) and transgenic NahG tobacco lines (which express salicylate hydroxylase to continuously degrade endogenous SA).

-

Causality: WT plants cannot distinguish between upstream SA-inducers and downstream NPR1 activators. The NahG line isolates the compound's ability to activate SAR independently of SA[2].

-

-

Compound Application: Apply the synthesized compound via soil drench (50 µg/mL) to 4-week-old plants.

-

Causality: Soil drenching tests the systemic mobility of the compound through the xylem, a critical requirement for field-viable agrochemicals.

-

-

Pathogen Challenge: 72 hours post-treatment, mechanically inoculate upper, untreated leaves with Tobacco Mosaic Virus (TMV).

-

Self-Validation (Transcriptomics): Before assessing viral lesion diameter, extract RNA from the upper leaves and perform RT-qPCR for the PR-1 gene.

-

Causality: If lesion size is reduced but PR-1 is not upregulated, the compound is a direct virucide. If PR-1 is upregulated in both WT and NahG plants, the compound is a validated, SA-independent SAR elicitor.

-

Quantitative Data: Structure-Activity Relationship (SAR) Baselines

The table below synthesizes comparative physicochemical and biological baselines, demonstrating how the structural shift from a 4-methyl to a 4-isopropyl core impacts agrochemical performance.

| Scaffold Core | R-Group at C4 | Estimated LogP | Primary Mode of Action | PR-1 Induction (Fold Change vs Control) | Direct Fungicidal EC50 (B. cinerea) |

| Tiadinil (Commercial) | Methyl (-CH3) | 2.8 | SAR Elicitor (SA-Independent) | ~15.2x | >200 µg/mL (Inactive) |

| SV-03 (Metabolite) | Methyl (-CH3) | 1.1 | SAR Elicitor (SA-Independent) | ~18.5x | >200 µg/mL (Inactive) |

| Target Amide Analog | Isopropyl (-CH(CH3)2) | 3.5 | Dual: SAR & Direct Toxicity | ~12.4x | ~18.9 µg/mL |

| BTH (Commercial) | Benzo-fused | 3.1 | SAR Elicitor (SA-Analog) | ~20.1x | >200 µg/mL (Inactive) |

Data extrapolated from established literature baselines for thiadiazole derivatives to serve as benchmarking standards for novel library synthesis[2],[5],[4].

Workflow Visualization

Fig 2: High-throughput screening workflow for thiadiazole derivatives.

Conclusion

(4-Isopropyl-1,2,3-thiadiazol-5-yl)methanamine bridges the gap between traditional systemic fungicides and modern plant defense activators. By leveraging the steric bulk of the isopropyl group and the synthetic versatility of the methanamine handle, researchers can rapidly generate libraries of dual-action agrochemicals. Adhering to self-validating transcriptomic and phenotypic assays ensures that lead compounds possess both the systemic mobility and the exact mechanistic targeting required for next-generation crop protection.

References

-

[3] Title: Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates. Source: Molecules. URL:[Link]

-

[2] Title: Thiadiazole carboxylic acid moiety of tiadinil, SV-03, induces systemic acquired resistance in tobacco without salicylic acid accumulation. Source: Journal of Pesticide Science. URL:[Link]

-

[1] Title: Synthetic plant defense elicitors. Source: Frontiers in Plant Science. URL:[Link]

-

[5] Title: Novel Benzo-1,2,3-thiadiazole-7-carboxylate Derivatives As Plant Activators and the Development of Their Agricultural Applications. Source: Journal of Agricultural and Food Chemistry. URL:[Link]

-

[4] Title: Mode of action for a new potential fungicide candidate, 3-(4-Methyl-1,2,3-thiadiazolyl)-6-trichloromethyl-[1,2,4]-triazolo-[3,4-b][1,3,4]-thiadiazole by iTRAQ. Source: Bioscience, Biotechnology, and Biochemistry. URL:[Link]

Sources

- 1. Frontiers | Synthetic plant defense elicitors [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. pubs.acs.org [pubs.acs.org]

Application Note: High-Efficiency Amide Coupling Protocols Utilizing (4-Isopropyl-1,2,3-thiadiazol-5-yl)methanamine

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol

Scientific Background & Substrate Profiling

The 1,2,3-thiadiazole core is a privileged heterocyclic scaffold in medicinal chemistry, frequently deployed as a bioisostere for thiazoles, oxazoles, and pyrazoles to improve metabolic stability and modulate physicochemical properties [1].

(4-Isopropyl-1,2,3-thiadiazol-5-yl)methanamine (CAS: 1048922-63-9) is a highly valuable building block for synthesizing targeted therapeutics. However, achieving high-yielding amide bonds with this substrate requires an understanding of its unique structural features:

-

Electronic Effects: The 1,2,3-thiadiazole ring is inherently electron-withdrawing. Fortunately, the methylene spacer (–CH₂–) insulates the primary amine, preserving its aliphatic nucleophilicity and preventing the sluggish reactivity typically seen with heteroaromatic anilines.

-

Steric Hindrance: The isopropyl group at the C4 position sits adjacent to the methanamine group at C5. While the methylene spacer provides rotational flexibility, the local environment remains sterically demanding.

-

Salt Form Considerations: To prevent degradation, this amine is almost exclusively supplied and stored as a hydrochloride salt (CAS: 1185294-37-4). Stoichiometric adjustment of the organic base during the reaction is critical to liberate the free nucleophile.

Given these factors, standard carbodiimide coupling (e.g., DCC) often results in incomplete conversion. The use of highly efficient, HOAt-derived uronium salts like HATU is recommended to overcome the steric bulk and drive the reaction to completion rapidly [2].

Mechanistic Pathway & Reagent Selection

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) paired with N,N-Diisopropylethylamine (DIPEA) is the gold standard for this transformation [3].

Causality of the Mechanism:

-

Deprotonation: DIPEA deprotonates the carboxylic acid.

-

Activation: The carboxylate attacks the electron-deficient carbon of HATU, forming an unstable intermediate that rapidly collapses to form an OAt-active ester .

-

Neighboring Group Effect: The pyridine nitrogen of the HOAt leaving group acts as an intramolecular general base, hydrogen-bonding with the incoming (4-Isopropyl-1,2,3-thiadiazol-5-yl)methanamine. This stabilizes the transition state, drastically accelerating aminolysis despite the steric bulk of the C4-isopropyl group [3].

Fig 1. Mechanistic pathway of HATU-mediated activation and aminolysis.

Quantitative Data: Reagent Comparison

For scaling or optimization, different coupling reagents yield varying results with this specific thiadiazole amine. The table below summarizes expected performance metrics based on standard process chemistry principles [2, 4].

| Coupling System | Typical Yield (%) | Reaction Time | Epimerization Risk | Scalability / Cost Profile |

| HATU / DIPEA | 85 - 95% | 1 - 4 h | Very Low | Low (Expensive, atom-inefficient) |

| EDC·HCl / HOBt | 70 - 85% | 8 - 16 h | Low | High (Water-soluble byproducts) |

| T3P / DIPEA | 75 - 90% | 4 - 12 h | Low | High (Low toxicity, easy workup) |

Experimental Workflow

Fig 2. Step-by-step workflow for the amide coupling experimental procedure.

Detailed Step-by-Step Methodology

This protocol is designed as a self-validating system. By following the precise stoichiometry and monitoring steps, researchers can ensure high fidelity and reproducibility.

Materials & Stoichiometry

-

Carboxylic Acid: 1.0 equivalent

-

(4-Isopropyl-1,2,3-thiadiazol-5-yl)methanamine hydrochloride: 1.1 equivalents

-

HATU: 1.2 equivalents

-

DIPEA (N,N-Diisopropylethylamine): 3.0 equivalents (Total)

-

Solvent: Anhydrous DMF or NMP (0.1 M to 0.2 M concentration)

Step 1: Pre-Activation of the Carboxylic Acid

-

Charge a dry, argon-flushed round-bottom flask with the Carboxylic Acid (1.0 eq) and HATU (1.2 eq).

-

Add anhydrous DMF to achieve a 0.2 M solution.

-

Add DIPEA (1.5 eq) dropwise at room temperature.

-

Stir the mixture for 10–15 minutes.

-

Causality & Insight: Pre-activation is mandatory. If the amine is present during the initial addition of HATU, the highly reactive uronium salt can react directly with the primary amine to form a stable, unreactive guanidinium byproduct, permanently poisoning the yield [3].

Step 2: In Situ Freebasing and Coupling

-

In a separate vial, suspend (4-Isopropyl-1,2,3-thiadiazol-5-yl)methanamine hydrochloride (1.1 eq) in a minimal amount of DMF.

-

Add DIPEA (1.5 eq) to this suspension to neutralize the HCl salt and liberate the free amine.

-

Transfer the freebased amine solution dropwise into the pre-activated acid mixture.

-

Stir the reaction at room temperature for 2 to 4 hours.

-

Causality & Insight: The total DIPEA used is 3.0 eq. The first 1.5 eq deprotonates the carboxylic acid and acts as a catalyst for activation. The second 1.5 eq is strictly required to neutralize the amine's hydrochloride salt. Failing to account for the HCl salt will stall the reaction.

Step 3: Reaction Monitoring (Self-Validation)

-

Quench a 5 µL aliquot of the reaction mixture in 100 µL of Acetonitrile/Water (1:1).

-

Analyze via LC-MS.

-

Validation Checkpoint: You should observe the disappearance of the OAt-active ester mass and the appearance of the target amide mass. The presence of unreacted amine indicates incomplete activation of the acid; the presence of unreacted acid indicates stalled aminolysis (often due to insufficient base).

Step 4: Workup & Extraction

-

Upon completion, dilute the reaction mixture with Ethyl Acetate (EtOAc) (10 volumes).

-

Wash the organic layer successively with:

-

Saturated aqueous NaHCO₃ (3 x 5 volumes): Causality: This mildly basic wash deprotonates and removes any unreacted carboxylic acid into the aqueous layer, while also washing away the acidic HOAt byproduct generated during aminolysis.

-

1M aqueous HCl or 10% Citric Acid (2 x 5 volumes): Causality: Removes trace unreacted amine and residual DIPEA.

-

Brine (1 x 5 volumes): Causality: Breaks emulsions and removes residual water from the organic phase.

-

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Causality & Insight: DMF and the HATU byproduct (tetramethylurea) are highly water-soluble and are effectively removed during these rigorous aqueous washes, preventing contamination during chromatography.

Step 5: Purification

-

Purify the crude residue via flash column chromatography (Silica gel, typically Hexanes/EtOAc or DCM/MeOH gradients depending on the polarity of the carboxylic acid).

-

Evaporate the pure fractions to yield the final (4-Isopropyl-1,2,3-thiadiazol-5-yl)methyl-amide derivative.

References

-

Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update Applied Sciences, MDPI (2021). URL:[Link]

-

Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution Organic Process Research & Development, ACS Publications (2022). URL:[Link]

-

1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive (HATU Mechanism) Journal of the American Chemical Society, via Wikipedia Chemical Records (1993). URL:[Link]

-

Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents Tetrahedron Letters, via PubMed Central (2018). URL:[Link]

Application Notes and Protocols for the Synthesis of Schiff Bases from (4-Isopropyl-1,2,3-thiadiazol-5-yl)methanamine

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the synthesis, purification, and characterization of novel Schiff bases derived from (4-Isopropyl-1,2,3-thiadiazol-5-yl)methanamine. The protocols detailed herein are designed to be robust and reproducible, while the accompanying scientific explanations offer insights into the rationale behind the experimental choices.

Introduction: The Significance of Thiadiazole-Containing Schiff Bases

The 1,2,3-thiadiazole moiety is a privileged heterocyclic scaffold in medicinal chemistry, known to be a component of various biologically active compounds.[1][2] These derivatives have demonstrated a wide spectrum of pharmacological activities, including antibacterial, antiviral, antifungal, and antitumor properties.[1][2] The synthetic versatility of the thiadiazole ring allows for the introduction of diverse functional groups, enabling the fine-tuning of their biological profiles.[3]

Schiff bases, characterized by the azomethine (-C=N-) functional group, are another critical class of compounds in drug discovery.[4][5] The formation of a Schiff base via the condensation of a primary amine with an aldehyde or ketone is a synthetically accessible and efficient way to generate molecular diversity.[5] The resulting imine bond is often crucial for biological activity, and these compounds have been extensively studied for their broad range of therapeutic effects, including antimicrobial and anticancer activities.[4][6][7]

The combination of the 1,2,3-thiadiazole nucleus with the Schiff base linker presents a promising strategy for the development of novel therapeutic agents. The lipophilicity and electronic properties of the thiadiazole ring, coupled with the hydrogen bonding capabilities and conformational flexibility of the Schiff base, can lead to enhanced interactions with biological targets. This guide provides a detailed protocol for the synthesis of such hybrid molecules starting from (4-Isopropyl-1,2,3-thiadiazol-5-yl)methanamine.

General Synthetic Protocol: Schiff Base Formation

This section details a generalized yet robust protocol for the synthesis of Schiff bases from (4-Isopropyl-1,2,3-thiadiazol-5-yl)methanamine and a variety of aldehyde or ketone counterparts.

Underlying Principle: The Nucleophilic Addition-Elimination Reaction

The synthesis of a Schiff base is a classic example of a nucleophilic addition-elimination reaction. The primary amine, in this case (4-Isopropyl-1,2,3-thiadiazol-5-yl)methanamine, acts as the nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by the elimination of a water molecule to form the stable imine product. The reaction is often catalyzed by a small amount of acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon.

Materials and Reagents

-

(4-Isopropyl-1,2,3-thiadiazol-5-yl)methanamine (starting amine)

-

Selected aldehyde or ketone (e.g., benzaldehyde, 4-chlorobenzaldehyde, salicylaldehyde, acetophenone)

-

Anhydrous ethanol or methanol (reaction solvent)

-

Glacial acetic acid (catalyst)

-

Anhydrous magnesium sulfate or sodium sulfate (drying agent)

-

Solvents for recrystallization (e.g., ethanol, ethyl acetate, hexane)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

TLC developing solvent system (e.g., ethyl acetate/hexane mixture)

Step-by-Step Experimental Procedure

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (4-Isopropyl-1,2,3-thiadiazol-5-yl)methanamine (1.0 equivalent) in anhydrous ethanol (15-20 mL).

-

Addition of Carbonyl Compound: To this solution, add the desired aldehyde or ketone (1.0 - 1.1 equivalents). If the carbonyl compound is a solid, it can be dissolved in a minimum amount of anhydrous ethanol before addition.

-

Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture. The acid catalyst is crucial for protonating the carbonyl group and facilitating the reaction.

-

Reaction Progression: Stir the reaction mixture at room temperature for 30 minutes, then heat it to reflux (typically 70-80 °C for ethanol). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[4] A common mobile phase for this would be a 3:7 mixture of ethyl acetate and hexane. The disappearance of the starting amine spot and the appearance of a new, less polar product spot indicates the progression of the reaction. The reaction is typically complete within 4-8 hours.[8]

-

Work-up and Isolation:

-

Once the reaction is complete, cool the flask to room temperature.

-

Reduce the solvent volume under reduced pressure using a rotary evaporator.

-

The resulting crude product, which may precipitate out, can be collected by vacuum filtration.

-

Wash the collected solid with a small amount of cold ethanol or diethyl ether to remove any unreacted aldehyde/ketone.

-

-

Purification: The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol, methanol, or an ethyl acetate/hexane mixture) to yield the pure Schiff base.[4]

-

Drying: Dry the purified product in a vacuum oven at a moderate temperature (40-50 °C) to remove any residual solvent.

Visual Workflow of the Synthesis

Caption: Workflow for the synthesis of Schiff bases.

Characterization of the Synthesized Schiff Bases

Thorough characterization is essential to confirm the identity and purity of the synthesized compounds. The following spectroscopic techniques are recommended.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Disappearance of N-H bands: The characteristic N-H stretching vibrations of the primary amine (around 3300-3400 cm⁻¹) should be absent in the product spectrum.

-

Disappearance of C=O band: The strong C=O stretching vibration of the starting aldehyde or ketone (typically 1680-1750 cm⁻¹) should also be absent.

-

Appearance of C=N band: The formation of the Schiff base is confirmed by the appearance of a characteristic C=N (imine) stretching band in the region of 1600-1650 cm⁻¹.[4]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The most diagnostic signal is the appearance of a singlet for the azomethine proton (-N=CH-) in the downfield region, typically between δ 8.0 and 9.0 ppm. The signals corresponding to the protons of the 4-isopropyl group and the aromatic/aliphatic protons of the aldehyde/ketone moiety should also be present and correctly integrated.

-

¹³C NMR: The formation of the imine bond is confirmed by the appearance of a signal for the azomethine carbon (-N=CH-) in the range of δ 140-160 ppm.

-

-

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the synthesized Schiff base. The mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ that corresponds to the calculated molecular weight of the target compound.[4]

Potential Aldehyde and Ketone Reactants

To facilitate the generation of a library of novel Schiff bases, the following table provides a non-exhaustive list of commercially available aldehydes and ketones that can be used in the synthesis, along with the calculated molecular weights of the corresponding products.

| Aldehyde/Ketone Reactant | Structure of Reactant | Product Name | Molecular Formula of Product | Molecular Weight of Product ( g/mol ) |

| Benzaldehyde | C₆H₅CHO | N-((4-isopropyl-1,2,3-thiadiazol-5-yl)methyl) -1-phenylmethanimine | C₁₄H₁₅N₃S | 257.36 |

| 4-Chlorobenzaldehyde | 4-ClC₆H₄CHO | N-((4-isopropyl-1,2,3-thiadiazol-5-yl)methyl) -1-(4-chlorophenyl)methanimine | C₁₄H₁₄ClN₃S | 291.80 |

| 4-Methoxybenzaldehyde | 4-CH₃OC₆H₄CHO | N-((4-isopropyl-1,2,3-thiadiazol-5-yl)methyl) -1-(4-methoxyphenyl)methanimine | C₁₅H₁₇N₃OS | 287.38 |

| Salicylaldehyde | 2-HOC₆H₄CHO | 2-(((4-isopropyl-1,2,3-thiadiazol-5-yl) methyl)imino)methyl)phenol | C₁₄H₁₅N₃OS | 273.36 |

| Acetophenone | C₆H₅C(O)CH₃ | N-((4-isopropyl-1,2,3-thiadiazol-5-yl)methyl) -1-phenylethan-1-imine | C₁₅H₁₇N₃S | 271.38 |

Troubleshooting Guide

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Low or No Product Formation | - Inactive starting materials.- Insufficient catalyst.- Reaction time too short. | - Check the purity of the starting amine and aldehyde/ketone.- Add a few more drops of glacial acetic acid.- Extend the reflux time and continue monitoring by TLC. |

| Incomplete Reaction | - Reversible reaction equilibrium.- Steric hindrance from bulky reactants. | - Use a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the product.- Increase the reaction temperature or use a higher-boiling solvent like toluene. |

| Formation of Side Products | - Impurities in starting materials.- Decomposition at high temperatures. | - Purify the starting materials before use.- Lower the reaction temperature and extend the reaction time. |

| Difficulty in Purification | - Oily product that does not crystallize.- Product and starting materials have similar polarities. | - Try triturating the oily product with a non-polar solvent like hexane to induce crystallization.- If recrystallization is ineffective, purify the product using column chromatography on silica gel. |

Conclusion and Future Perspectives

The protocol described in these application notes provides a reliable and straightforward method for the synthesis of novel Schiff bases derived from (4-Isopropyl-1,2,3-thiadiazol-5-yl)methanamine. The versatility of this method allows for the creation of a diverse library of compounds by simply varying the aldehyde or ketone reactant. The resulting compounds are promising candidates for biological screening, particularly for their potential antimicrobial and anticancer activities, given the well-documented pharmacological importance of both the 1,2,3-thiadiazole and Schiff base moieties.[3][6] Further studies could involve the in-silico modeling of these compounds to predict their binding affinities to various biological targets and to guide the synthesis of even more potent analogues.[6]

References

-

Chandan, S. et al. (2017). Synthesis and characterization of thiadiazole containing Schiff base: Antimicrobial activity. Der Pharma Chemica, 9(14), 85-90. Available at: [Link]

-

Asian Journal of Pharmaceutical Research. (2021). Schiff bases and Bicyclic derivatives comprising 1, 3, 4-thiadiazole moiety- A Review on their Pharmacological activities. Asian Journal of Pharmaceutical Research, 11(2), 134-139. Available at: [Link]

-

Gomha, S. M. et al. (2017). One pot synthesis and biological activity evaluation of novel Schiff bases derived from 2-hydrazinyl-1,3,4-thiadiazole. PubMed, 25(1), 13-20. Available at: [Link]

-

Mosa, M. N. et al. (2020). Synthesis and Characterization of the Novel Compounds Containing Imidazole, Thiadiazole, Schiff Base, and Azetidinone Chromospheres as a New Antibacterial Agents. International Journal of Drug Delivery Technology, 10(4), 602-607. Available at: [Link]

-

Obaid, A. G. et al. (2022). Synthesis of new schiff base compounds based on Tröger's base contain thiadiazole amine and study antioxidant activity. Chemical Review and Letters, 5(3), 200-208. Available at: [Link]

-

Malak, S. A. et al. (2023). Design, synthesis, spectral analysis, and biological evaluation of Schiff bases with a 1,3,4-thiadiazole moiety as an effective inhibitor against bacterial and fungal strains. European Journal of Chemistry, 14(4), 466-472. Available at: [Link]

-

IJCRT. (2023). Biological Activities Of Schiff's Bases Synthesized From 1,3,4-Thiadiazole. International Journal of Creative Research Thoughts, 11(10). Available at: [Link]

-

Al-Sodies, S. A. et al. (2023). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. Molecules, 28(22), 7622. Available at: [Link]

-

ResearchGate. (2023). Selected synthetic strategies for 1,2,3-thiadiazole derivatives. Available at: [Link]

-

Al-Azzawi, T. K. & ZIAD T. (2021). Synthesis, characterization of new Schiff base compounds contains 5H-thiazolo[3,4-b][4][8][9] thiadiazole and study its biological activity. Digital Repository of University of Baghdad, 14(2). Available at: [Link]

-

Scholars Research Library. (2017). Synthesis and characterization of thiadiazole containing Schiff base: Antimicrobial activity. Available at: [Link]

-

Kumar, A. et al. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. Molecules, 26(13), 3804. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-thiadiazoles. Available at: [Link]

-

Abdul-Majid, M. J. et al. (2023). Synthesis and Characterization of New Schiff Bases and Biological Studies. Der Pharma Chemica, 15(7), 1-8. Available at: [Link]

-

SAS Publishers. (2017). Synthesis and Evaluation of Schiff Bases of 1,3,4-Thiadiazolidine Derivatives. Available at: [Link]

-

Al-Bayati, Y. K. H. (2018). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF ANTIBACTERIAL ACTIVITY OF 1,3,4- THIADIAZOLE DERIVATIVES CONTAINING SCHIFF BASES. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 8(2), 115-125. Available at: [Link]

-

World Journal of Pharmaceutical Research. (2025). PTSA CATALYZED SYNTHESIS OF SCHIFF'S BASE VIA 1, 3, 4-THIADIAZOL-2-AMINE. World Journal of Pharmaceutical Research, 14(6). Available at: [Link]

Sources

- 1. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update [mdpi.com]

- 3. asianjpr.com [asianjpr.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. ijcrt.org [ijcrt.org]

- 7. ijpcbs.com [ijpcbs.com]

- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 9. One pot synthesis and biological activity evaluation of novel Schiff bases derived from 2-hydrazinyl-1,3,4-thiadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Late-Stage Functionalization of the Methanamine Group in Thiadiazole Derivatives

Introduction and Mechanistic Rationale

The 1,2,4- and 1,3,4-thiadiazole motifs are privileged scaffolds in medicinal chemistry, frequently utilized as robust bioisosteres for oxadiazoles, thiazoles, and pyrimidines. These heterocycles are prominent in the development of diverse therapeutics, including1[1] and advanced antimicrobial agents.

Direct functionalization of amino-thiadiazoles is notoriously challenging. The electron-withdrawing nature of the heteroaromatic ring severely delocalizes the nitrogen lone pair, drastically reducing its nucleophilicity and often requiring harsh, environmentally unfavorable conditions[2]. However, the strategic introduction of a methylene spacer to form3[3] structurally insulates the primary amine from the electron-deficient ring. This restores standard aliphatic nucleophilicity, enabling highly efficient 4[4] to rapidly generate structure-activity relationship (SAR) libraries.

Divergent Functionalization Workflows

The restored nucleophilicity of the methanamine appendage allows for divergent synthetic pathways, including amidation, reductive amination, and sulfonylation, from a single core scaffold.

Divergent late-stage functionalization workflows for thiadiazolylmethanamine derivatives.

Quantitative Optimization of Amidation Conditions

To establish the most reliable protocol, various coupling conditions were evaluated. The data below demonstrates that utilizing HATU in a highly polar aprotic solvent (DMF) provides superior conversion rates compared to traditional carbodiimide chemistry.

| Entry | Coupling Reagent | Base (Equiv) | Solvent | Time (h) | Isolated Yield (%) |

| 1 | EDC / HOBt (1.2 eq) | TEA (2.0) | DCM | 12 | 65% |

| 2 | HATU (1.2 eq) | DIPEA (3.0) | DCM | 4 | 82% |

| 3 | HATU (1.2 eq) | DIPEA (3.0) | DMF | 2 | 94% |

| 4 | PyBOP (1.2 eq) | DIPEA (3.0) | DMF | 6 | 78% |

Table 1: Optimization of coupling conditions for the amidation of (1,3,4-thiadiazol-2-yl)methanamine hydrochloride.

Mechanistic Pathway of HATU Activation

The superiority of HATU (Table 1, Entry 3) is driven by the formation of an highly reactive 7-azabenzotriazole (HOAt) active ester. This intermediate accelerates the aminolysis step via an intramolecular hydrogen-bonding transition state, which is critical when coupling sterically hindered carboxylic acids to the methanamine derivative.

Mechanistic sequence of HATU-mediated amidation ensuring high-yield coupling.

Self-Validating Experimental Protocols

Protocol A: High-Yield Amidation via HATU Coupling

Causality & Design: Because (1,3,4-thiadiazol-2-yl)methanamine is frequently supplied as a hydrochloride salt to prevent oxidative degradation, a stoichiometric excess of N,N-Diisopropylethylamine (DIPEA) is mandatory. DIPEA serves a dual purpose: it liberates the free base of the nucleophile and acts as the proton scavenger during HATU activation.

Step-by-Step Methodology:

-

Activation: In an oven-dried 25 mL round-bottom flask under N₂ atmosphere, dissolve the target carboxylic acid (1.1 mmol) in anhydrous DMF (5.0 mL).

-

Add DIPEA (3.0 mmol, ~520 µL) followed by HATU (1.2 mmol, 456 mg). Stir the mixture at room temperature for 15 minutes to ensure complete formation of the HOAt active ester.

-

Coupling: Add (1,3,4-thiadiazol-2-yl)methanamine hydrochloride (1.0 mmol, 151.6 mg) in a single portion.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Workup: Quench the reaction by adding saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 10 mL) to remove residual DMF.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Self-Validation Checkpoint: Perform Thin-Layer Chromatography (TLC) using a mobile phase of DCM:MeOH (9:1). Stain the plate with Ninhydrin and apply heat. The disappearance of the primary amine spot (Rf ~0.15, turns deep purple/pink) and the appearance of a new UV-active spot (Rf ~0.5) confirms complete conversion.

Protocol B: Mild Reductive Amination

Causality & Design: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over Sodium borohydride (NaBH₄) because of its mild reducing power. It selectively reduces the transient iminium ion without prematurely reducing the starting aliphatic or aromatic aldehyde, preventing the formation of unwanted alcohol byproducts.

Step-by-Step Methodology:

-

Imine Formation: Dissolve (1,3,4-thiadiazol-2-yl)methanamine free base (1.0 mmol, 115 mg) and the target aldehyde (1.0 mmol) in anhydrous 1,2-Dichloroethane (DCE) (10 mL).

-

Add glacial acetic acid (1.0 mmol, ~57 µL) as a catalyst to accelerate imine formation. Stir at room temperature for 1 hour.

-

Reduction: Cool the mixture to 0 °C in an ice bath. Add NaBH(OAc)₃ (1.5 mmol, 318 mg) portion-wise over 5 minutes to control the mild exothermic reaction.

-

Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

-

Workup: Quench the reaction with 1N NaOH (5 mL) to break down boron complexes and neutralize the acetic acid. Extract with Dichloromethane (3 × 10 mL), dry over MgSO₄, and concentrate.

Self-Validation Checkpoint: Analyze the crude mixture via LC-MS. The presence of the [M+H]+ peak corresponding to the secondary amine, coupled with the absence of the aldehyde carbonyl stretch (~1700 cm⁻¹) in FT-IR spectroscopy, validates the success of the reductive amination.

References

-

Synthesis and Biological Evaluation of 2,3,5-Substituted [1,2,4]Thiadiazoles as Allosteric Modulators of Adenosine Receptors Journal of Medicinal Chemistry - ACS Publications[Link]

-

Iodine-mediated synthesis of indolyl-1,3,4-thiadiazole amine derivatives and their DFT analysis RSC Publishing[Link]

-

(1,3,4-Thiadiazol-2-yl)methanamine | C3H5N3S PubChem - NIH[Link]

-

Development of a Late-Stage Functionalization Strategy to Access Diverse 3,5-Disubstituted 1,2,4-Thiadiazoles The Journal of Organic Chemistry - ACS Publications[Link]

Sources

Application Note: Solvent Selection and Protocols for Thiadiazole Methanamine Functionalization

Executive Summary

Thiadiazole methanamines, particularly 1,3,4-thiadiazole-2-methanamine and its derivatives, are highly versatile pharmacophores frequently utilized in the design of CNS agents, antimicrobials, and kinase inhibitors. Unlike direct 2-amino-1,3,4-thiadiazoles—which exhibit poor nucleophilicity due to the strong electron-withdrawing resonance of the mesoionic thiadiazole ring[1]—the insertion of a methylene spacer (-CH2-) in methanamines insulates the amine from direct resonance. This restores aliphatic-like nucleophilicity. However, the strong inductive effect of the heterocycle and its high polarity present unique challenges in solubility and transition-state stabilization.

This guide provides a comprehensive, causality-driven framework for selecting the optimal solvent systems for amide couplings, nucleophilic aromatic substitutions (SNAr), and reductive aminations involving thiadiazole methanamines.

Physicochemical Profiling & Causality in Solvent Selection

The selection of a solvent for thiadiazole methanamine reactions is governed by three intersecting physicochemical factors:

-

Substrate Solubility: The 1,3,4-thiadiazole core is a highly polar, hydrogen-bond-accepting heterocycle. Free thiadiazole methanamines (and their hydrochloride salts) are often insoluble in non-polar solvents like toluene or dichloromethane (DCM). Polar aprotic solvents (DMF, NMP, DMSO) are typically required to achieve homogeneous reaction mixtures[2].

-

Transition State Stabilization: In SNAr reactions, the rate-determining step involves the formation of a highly polar Meisenheimer complex. Solvents with high dielectric constants ( ϵ ) lower the activation energy of this step.

-

Green Chemistry Mandates: Traditional solvents like DMF, NMP, and DMAc face increasing regulatory scrutiny due to reprotoxicity. Modern process chemistry is shifting toward greener alternatives such as propylene carbonate or specialized aqueous biphasic systems, provided the thiadiazole substrate exhibits sufficient solubility[3].

Quantitative Solvent Matrix

| Solvent | Dielectric Constant ( ϵ ) | Solubilizing Power for Thiadiazoles | Recommended Application | Green Alternative |

| NMP | 32.2 | Excellent | High-temp SNAr, Difficult Amide Couplings | Propylene Carbonate |

| DMF | 36.7 | Excellent | Standard Amide Couplings (HATU/EDC) | EtOAc / Limonene[4] |

| Dioxane | 2.2 | Moderate | Microwave-assisted SNAr[5] | 2-MeTHF |

| DCM / MeOH (9:1) | ~10.0 | Good | Reductive Amination | EtOH |

Experimental Workflows & Decision Matrices

To ensure high yields and minimize side reactions (such as unreacted starting materials precipitating out of solution), the solvent must be matched to the specific transformation.

Caption: Solvent selection matrix for thiadiazole methanamine functionalization.

Self-Validating Experimental Protocols

Protocol A: High-Efficiency Amide Coupling

Mechanistic Rationale: While the methylene spacer improves nucleophilicity, the inductive pull of the thiadiazole ring still slightly depresses the amine's pKa. Using a highly active coupling reagent like HATU in a strongly solubilizing polar aprotic solvent (DMF) ensures rapid conversion before side reactions (like epimerization of the acid) can occur[2].

Materials:

-

(5-Methyl-1,3,4-thiadiazol-2-yl)methanamine hydrochloride (1.0 eq)

-

Carboxylic Acid (1.05 eq)

-

HATU (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.5 eq - extra base required to neutralize the HCl salt)

-

Anhydrous DMF (Reaction concentration: 0.2 M)

Step-by-Step Procedure:

-

Pre-activation: Dissolve the carboxylic acid and HATU in anhydrous DMF under an inert N2 atmosphere. Add 1.5 eq of DIPEA. Stir at room temperature for 10 minutes. Self-Validation Step: The solution should turn pale yellow, indicating the formation of the active O7-azabenzotriazole ester.

-

Amine Addition: In a separate vial, dissolve the thiadiazole methanamine hydrochloride in DMF and the remaining 2.0 eq of DIPEA. Sonicate if necessary to ensure complete dissolution.

-

Coupling: Dropwise add the amine solution to the pre-activated acid. Stir at room temperature for 2–4 hours.

-

Reaction Monitoring: Monitor via LC-MS. The thiadiazole product will exhibit strong UV absorbance at ~254 nm.

-

Workup: Quench with saturated aqueous NaHCO3. Because thiadiazole amides can be highly water-soluble, extract with a highly polar organic mixture (e.g., 10% Isopropanol in DCM or pure EtOAc) rather than pure DCM. Wash the combined organics with 5% LiCl (aq) to remove residual DMF.

Caption: Step-by-step workflow for HATU-mediated amide coupling in polar aprotic solvents.

Protocol B: Microwave-Assisted SNAr for Heteroaryl Chlorides

Mechanistic Rationale: Synthesizing complex molecules (such as PDE10A inhibitors) often requires coupling thiadiazole methanamines to electron-deficient aryl or heteroaryl chlorides[5]. NMP is the premier solvent here due to its high boiling point and exceptional ability to stabilize the polar SNAr transition state. Alternatively, Dioxane/TEA can be used under microwave conditions if product isolation from NMP proves difficult[6].

Materials:

-

Thiadiazole methanamine (1.2 eq)

-

Heteroaryl chloride (e.g., 2-chloropyrimidine derivative) (1.0 eq)

-

DIPEA (2.5 eq)

-

Anhydrous NMP (Reaction concentration: 0.3 M)

Step-by-Step Procedure:

-

Preparation: Combine the heteroaryl chloride, thiadiazole methanamine, and DIPEA in a microwave-safe reaction vessel equipped with a magnetic stir bar.

-

Solvent Addition: Add anhydrous NMP. Seal the vessel with a crimp cap.

-

Microwave Irradiation: Heat the mixture in a microwave reactor at 140 °C for 45–60 minutes. Note: The high dielectric heating tangent of NMP ensures rapid and uniform temperature distribution.

-

Workup: Cool to room temperature. Dilute the reaction mixture with water to precipitate the product. If the product does not precipitate, extract with EtOAc (3x), wash extensively with water (5x) to remove NMP, dry over Na2SO4, and concentrate in vacuo.

References

-

Discovery of MK-8189, a Highly Potent and Selective PDE10A Inhibitor for the Treatment of Schizophrenia Journal of Medicinal Chemistry (ACS Publications)[Link]

-

Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution Organic Process Research & Development (ACS Publications)[Link]

-

Large-Scale Amide Coupling in Aqueous Media: Process for the Production of Diazabicyclooctane β-Lactamase Inhibitors ResearchGate[Link]

-

Novel 1,3,4-thiadiazole conjugates derived from protocatechuic acid: Synthesis, antioxidant activity, and computational and electrochemical studies Comptes Rendus Chimie (Académie des sciences)[Link]

-

Exploring the amide coupling of carboxylic acids with amines using green solvent limonene Green Chemistry Letters and Reviews (Taylor & Francis)[Link]

Sources

- 1. Novel 1,3,4-thiadiazole conjugates derived from protocatechuic acid: Synthesis, antioxidant activity, and computational and electrochemical studies [comptes-rendus.academie-sciences.fr]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. Discovery of MK-8189, a Highly Potent and Selective PDE10A Inhibitor for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Application Note: Scalable Synthesis of 5-Isopropyl-1,3,4-thiadiazol-2-amine

Introduction & Strategic Context

The 2-amino-1,3,4-thiadiazole scaffold is a highly privileged pharmacophore in modern drug discovery, exhibiting a broad spectrum of biological activities including antimicrobial, anticancer, and anti-inflammatory properties[1]. Specifically, alkyl-substituted derivatives like 5-isopropyl-1,3,4-thiadiazol-2-amine (PubChem CID: 147151)[2] serve as critical building blocks for developing potent inhibitors, such as those targeting Trypanosoma brucei pteridine reductase in early-stage antiparasitic drug discovery[3].

Historically, the synthesis of 2-amino-1,3,4-thiadiazoles relied heavily on the dehydrative cyclocondensation of thiosemicarbazides with carboxylic acids using phosphorus oxychloride (POCl3)[1]. While effective at the bench scale, POCl3 poses severe scalability challenges due to its high toxicity, violent reactivity with water, and the generation of corrosive HCl gas. To address these bottlenecks, this application note details two highly scalable, field-proven methodologies:

-

The Polyphosphate Ester (PPE) Method: A milder, one-pot approach suitable for pilot-scale synthesis[4].

-

The Sulfuric Acid/Polyphosphoric Acid (H2SO4/PPA) Method: A robust, high-yield industrial route optimized for large-scale manufacturing[5].

Mechanistic Pathway & Workflow

Both scalable methods proceed via a two-stage mechanistic cascade consisting of an initial acylation followed by cyclodehydration.

-

Acylation: Isobutyric acid reacts with thiosemicarbazide to form the intermediate 2-isobutyrylhydrazine-1-carbothioamide.

-

Cyclodehydration: The acidic dehydrating agent (PPE or H2SO4/PPA) facilitates the removal of water, driving the ring closure to form the 1,3,4-thiadiazole core.

Two-stage synthetic workflow for 5-isopropyl-1,3,4-thiadiazol-2-amine.

Experimental Protocols

Protocol A: Pilot-Scale Synthesis via Polyphosphate Ester (PPE)

Causality & Rationale: PPE acts as both a solvent and a mild dehydrating agent. Unlike POCl3, PPE does not release toxic fumes and operates efficiently below 85 °C, making it an inherently safer alternative for one-pot syntheses[4]. Chloroform is utilized as a co-solvent to ensure a homogeneous reaction mixture and precise temperature control.

Materials:

-

Isobutyric acid (1.0 eq)

-

Thiosemicarbazide (1.0 eq)

-

Polyphosphate ester (PPE) (Excess, typically 3-5 eq by weight)

-

Dry Chloroform

-

2 M KOH solution

Step-by-Step Methodology:

-

Preparation: In a jacketed reactor equipped with a mechanical stirrer, charge 1.0 equivalent of thiosemicarbazide and 1.0 equivalent of isobutyric acid.

-

Solvent Addition: Add dry chloroform to achieve a stirrable slurry. Self-Validation: Ensure the mixture is uniformly suspended before proceeding to prevent localized hot spots.

-

PPE Addition: Slowly charge the PPE into the reactor under continuous stirring.

-

Heating & Cyclization: Heat the reaction mixture to 80–85 °C. Maintain this temperature for 10-12 hours. Crucial Insight: Do not exceed 85 °C, as higher temperatures can lead to the degradation of PPE and the formation of dark, tarry byproducts[4].

-

Workup: Cool the mixture to room temperature. Filter off any unreacted solids. Transfer the filtrate to a neutralization vessel containing water.

-

Neutralization: Slowly add 2 M KOH solution until the pH reaches 9–10. The target 2-amino-1,3,4-thiadiazole will precipitate out of the alkaline medium.

-

Isolation: Filter the precipitate, wash with cold water, and recrystallize from ethanol to yield pure 5-isopropyl-1,3,4-thiadiazol-2-amine.

Protocol B: Industrial Manufacturing via H2SO4/PPA

Causality & Rationale: For multi-kilogram industrial scaling, a mixed mineral acid medium comprising 15–35% sulfuric acid and 65–85% polyphosphoric acid (PPA) provides superior cyclodehydration kinetics compared to either acid alone[5]. The sulfuric acid lowers the viscosity of PPA, enhancing mass transfer, while PPA acts as a potent water scavenger.

Materials:

-

Isobutyric acid (1.0 eq)

-

Thiosemicarbazide (1.0 eq)

-

Sulfuric Acid (H2SO4, 98%)

-

Polyphosphoric Acid (PPA)

-

Ammonium hydroxide (NH4OH, 28%)

-

Toluene

Step-by-Step Methodology:

-

Acid Matrix Preparation: In a glass-lined reactor, prepare the mixed acid medium by combining 75% PPA and 25% H2SO4 (by weight). Cool the mixture to 10 °C.

-